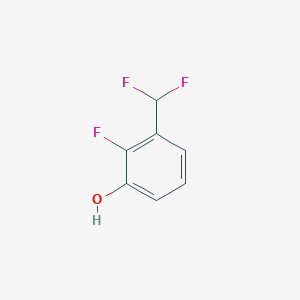

3-(Difluoromethyl)-2-fluorophenol

Descripción general

Descripción

3-(Difluoromethyl)-2-fluorophenol is an organic compound characterized by the presence of both difluoromethyl and fluorophenol groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2-fluorophenol typically involves the introduction of difluoromethyl and fluorophenol groups onto an aromatic ring. One common method is the difluoromethylation of phenol derivatives using difluoromethylating agents such as ClCF₂H. This reaction often requires the presence of a base and a suitable solvent under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as palladium or copper, are frequently employed to enhance the efficiency and selectivity of the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Difluoromethyl)-2-fluorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The incorporation of fluorine into pharmaceutical compounds has been shown to enhance bioactivity and metabolic stability. The difluoromethyl group (CF₂H) is particularly valuable due to its unique properties as a hydrogen bond donor and its ability to modulate lipophilicity, which can affect drug absorption and distribution.

Bioactivity Enhancement

- Hydrogen Bonding : The CF₂H group can act as a hydrogen bond donor, influencing the binding affinity of compounds to biological targets. Research indicates that difluoromethyl groups can improve the pharmacological profiles of drugs by enhancing their interaction with proteins .

- Lipophilicity Modulation : Studies have demonstrated that difluoromethylated compounds generally exhibit altered lipophilicity compared to their non-fluorinated counterparts. For instance, difluoromethyl phenols tend to be more lipophilic than regular phenols, which can lead to improved membrane permeability .

Agrochemicals

Fluorinated compounds are increasingly utilized in the development of pesticides and herbicides due to their enhanced efficacy and stability.

Pesticide Development

- Recent developments in fluorine-containing pesticides have highlighted the role of difluoromethyl groups in improving the performance of agrochemicals. These modifications can result in increased potency and selectivity against target pests while minimizing environmental impact .

- The synthesis of difluoromethylated phenols has been reported to yield compounds with better activity against various agricultural pests, showcasing the potential for these derivatives in crop protection strategies .

Synthetic Methods

The synthesis of 3-(difluoromethyl)-2-fluorophenol involves several innovative methodologies that leverage difluorocarbene chemistry.

Difluoromethylation Techniques

- Electrophilic Difluoromethylation : Methods utilizing electrophilic sources such as chlorodifluoroacetophenone have been developed for the efficient synthesis of difluoromethylated phenols under mild conditions. These methods demonstrate compatibility with various functional groups, allowing for broad applicability in organic synthesis .

- Copper-Mediated Reactions : Recent advances include copper-mediated difluoromethylation protocols that enable direct functionalization of aryl halides. This approach simplifies the synthesis process and improves yield, making it a valuable tool for researchers .

Case Studies

Several case studies exemplify the applications and benefits of this compound in drug development and agrochemical formulations.

Pharmaceutical Case Study

A notable study explored the incorporation of the CF₂H group into a lead compound aimed at treating a specific type of cancer. The modified compound exhibited enhanced binding affinity for the target protein compared to its non-fluorinated analogue, leading to improved therapeutic efficacy .

Agrochemical Case Study

In another investigation, a series of difluoromethylated herbicides were tested against common agricultural weeds. Results indicated that these compounds not only showed higher activity but also reduced phytotoxicity towards crops, suggesting a promising avenue for sustainable agriculture practices .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-(Difluoromethyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound may act as a hydrogen bond donor, influencing its binding affinity to biological targets .

Comparación Con Compuestos Similares

- Difluoromethyl phenyl sulfide

- Thiophenol

- Trifluoromethyl phenol

Comparison: 3-(Difluoromethyl)-2-fluorophenol is unique due to the presence of both difluoromethyl and fluorophenol groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and better hydrogen bond donor capabilities, making it a versatile compound in various applications .

Actividad Biológica

3-(Difluoromethyl)-2-fluorophenol (DFMP) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of DFMP, including its interactions with biological systems, potential mechanisms of action, and implications for drug development.

Chemical Structure and Properties

DFMP consists of a phenolic ring substituted with a difluoromethyl group and a fluorine atom. This configuration enhances its lipophilicity and stability, making it an attractive candidate for various biological applications. The presence of fluorine atoms can significantly influence the compound's interactions with biological targets, potentially enhancing binding affinity and specificity.

Interaction Studies

Research indicates that DFMP can interact with various biological targets, including enzymes and receptors. The compound's unique chemical properties allow it to serve as a probe for studying protein-ligand interactions. For instance, by attaching detectable groups to DFMP, researchers can monitor its binding dynamics in cellular environments, providing insights into cellular processes and pathways .

While specific mechanisms of action for DFMP remain under investigation, its structural characteristics suggest that it may modulate the activity of specific enzymes or receptors. For example, similar fluorinated compounds have been shown to inhibit glycolytic enzymes effectively, suggesting that DFMP may also impact metabolic pathways crucial in cancer biology .

Case Studies

- Glycolytic Inhibition : In studies involving halogenated derivatives of glucose analogs, fluorinated compounds exhibited potent cytotoxic effects against glioblastoma cells by inhibiting hexokinase activity. DFMP's structural similarities may allow it to exert similar effects on glycolytic pathways .

- Protein-Ligand Interactions : DFMP has been utilized in biochemical assays to explore its binding affinity to various proteins. By modifying its structure, researchers aim to enhance its interaction with specific targets, paving the way for novel therapeutic agents .

Table: Comparative Biological Activity of Fluorinated Compounds

| Compound Name | Target Enzyme/Pathway | IC50 (µM) | Biological Activity Description |

|---|---|---|---|

| This compound | Unknown | TBD | Potential probe for enzyme interactions |

| 2-Deoxy-D-glucose (2-DG) | Hexokinase | 50 | Inhibits glycolysis; potential cancer therapy |

| Halogenated glucose analogs | Hexokinase | <10 | Stronger inhibitors than 2-DG in GBM cells |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of DFMP is not yet fully characterized; however, its fluorinated nature suggests enhanced metabolic stability compared to non-fluorinated counterparts. Studies on similar compounds indicate that fluorination can improve bioavailability and reduce off-target effects, which is critical in drug design .

Future Directions

The ongoing exploration of DFMP's biological activity holds promise for developing new therapeutic agents targeting metabolic diseases and cancer. Further studies are needed to elucidate its precise mechanisms of action and optimize its efficacy through structural modifications.

Propiedades

IUPAC Name |

3-(difluoromethyl)-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLGUENLHHMXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.